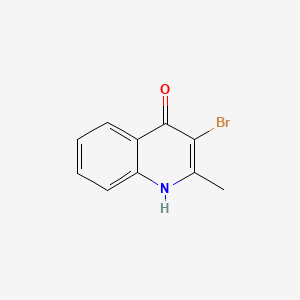
3-Bromo-2-methylquinolin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methylquinolin-4-ol is a heterocyclic compound with the molecular weight of 238.08 . It is also known by its IUPAC name, 3-bromo-2-methyl-4 (1H)-quinolinone .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in various studies . For instance, it has been synthesized through the reaction of 6-bromoquinoline with methyl ethyl ketone in the presence of sodium hydroxide. The reaction proceeds via a Mannich-type condensation, yielding a crude product, which is then purified by recrystallization.Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H8BrNO/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,12,13) .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and depend on the specific conditions and reagents used . For example, it has been reported that quinoline derivatives can undergo various reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved sources.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of 3-Bromo-2-methylquinolin-4-OL is achieved through various methods. For instance, 2,2,3-Tribromopropanal has been used for the transformation of diversely substituted anilines into 3-bromoquinolin-6-ols, which is a related compound (Lamberth et al., 2014). Another study discusses the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key intermediate of anti-HCV drug simeprevir, showcasing the relevance of such compounds in medicinal chemistry (An Chenhon, 2015).
Biological Applications
- Some derivatives of this compound have shown promising biological activities. For example, the synthesis of 6-Bromoquinolin-4-ol derivatives has been explored for their antibacterial activities against ESBL producing Escherichia coli and MRSA, highlighting the potential of these compounds in addressing antibiotic resistance (Arshad et al., 2022). Another study focused on the antimicrobial activity of 3-Phenyl-1-Methylquinolin-2-One derivatives, again emphasizing the antimicrobial potential of quinoline compounds (Elenich et al., 2019).
Applications in Drug Development
- The synthesis of halogenated 4-quinolones, including compounds related to this compound, has been explored for their antiplasmodial activity, demonstrating their potential use in developing treatments against malaria (Vandekerckhove et al., 2014). Additionally, a study on 6-bromo-4-iodoquinoline, an intermediate for the synthesis of biologically active compounds like GSK2126458, highlights the significance of these compounds in pharmaceutical research (Wang et al., 2015).
Safety and Hazards
Orientations Futures
Future research on 3-Bromo-2-methylquinolin-4-OL could focus on investigating alternative synthetic methods, elucidating the mechanisms of biological activities, and exploring stable and efficient this compound-based optical and electronic materials. Additionally, the development of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity could be a promising direction .
Propriétés
IUPAC Name |
3-bromo-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUCDXLAFUWPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Chloro-4-methylphenyl)amino]propanoic acid](/img/structure/B2695470.png)

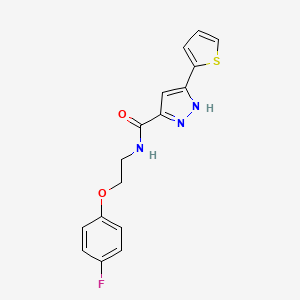
![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2695474.png)
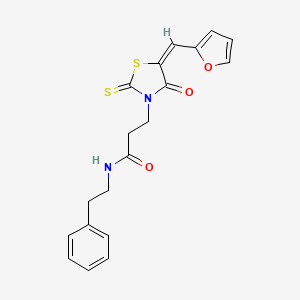
![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695477.png)
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2695478.png)
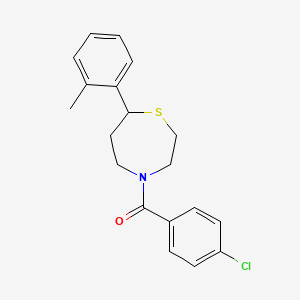
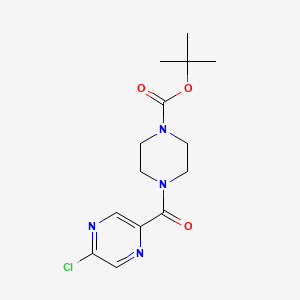
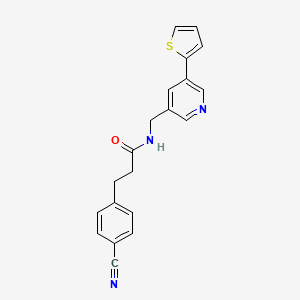

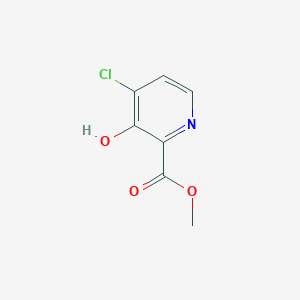

![4-Methyl-5-[[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2695493.png)